Hydroxythiovardenafil
Description
Hydroxythiovardenafil is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor analog structurally derived from vardenafil, a clinically approved drug for erectile dysfunction. Its molecular formula is C₂₃H₃₂N₆O₄S₂, with a molecular weight of 520.67 g/mol . The compound features a hydroxyl group and a sulfur substitution in its core imidazotriazinone structure, distinguishing it from the parent molecule vardenafil (C₂₃H₃₂N₆O₄S; MW: 488.60 g/mol) .
Properties
IUPAC Name |
2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMTWHWNRQQKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912576-30-8 | |
| Record name | Hydroxythiovardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYTHIOVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxythiovardenafil involves multiple steps, starting from the basic structure of vardenafilThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Hydroxythiovardenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogues.
Scientific Research Applications
Hydroxythiovardenafil has several scientific research applications, including:
Mechanism of Action
Hydroxythiovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets include the PDE-5 enzyme and the cGMP signaling pathway, which are crucial for its pharmacological effects .
Comparison with Similar Compounds
Hydroxythiovardenafil belongs to a broader class of PDE-5 inhibitor analogs, which include sildenafil, tadalafil, and their structurally modified derivatives. Below is a detailed comparison based on structural features, analytical data, and prevalence in adulterated products.
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |
|---|---|---|---|
| This compound | C₂₃H₃₂N₆O₄S₂ | 520.67 | Hydroxyl group + sulfur substitution at C4 |
| Vardenafil | C₂₃H₃₂N₆O₄S | 488.60 | Parent compound; no hydroxyl or sulfur addition |
| Thiovardenafil | C₂₃H₃₂N₆O₃S | 504.68 | Sulfur substitution at C4 (no hydroxyl group) |
| Hydroxy Vardenafil | C₂₃H₃₂N₆O₅S | 504.61 | Hydroxyl group added (no sulfur substitution) |
| Oxohongdenafil | C₁₉H₂₃N₅O₃S | 401.48 | Truncated carbon chain + ketone group |
Key Insights :
- This compound’s dual modification (hydroxyl + sulfur) increases its molecular weight compared to vardenafil and other analogs .
- These substitutions alter its polarity and detection profiles in chromatographic assays .
Analytical Performance and Detection
UPLC-MS/MS data (retention time, accuracy, precision) highlights differences in analytical behavior:
| Compound | Retention Time (min) | Accuracy (%) | Precision (% RSD) | Source Matrix (Dietary Supplements) |
|---|---|---|---|---|
| This compound | 19.57 | 105.12 | 2.96 | Detected in 1/92 samples |
| Oxohongdenafil | 19.26 | 96.19 | 3.74 | Detected in 6/92 samples |
| N-Octylnortadalafil | 19.79 | 100.63 | 6.67 | Detected in 11/92 samples |
| Cyclopentynafil | 19.65 | 89.98 | 11.69 | Not detected |
Key Insights :
- This compound exhibits higher accuracy (105.12%) but lower prevalence in adulterated products compared to N-octylnortadalafil .
- Its retention time (19.57 min) and MS/MS fragmentation pattern (m/z 521.1999 → 167.06375, 360.12506) are distinct from other analogs, aiding identification .
Prevalence and Regulatory Significance
This compound accounts for 9% of PDE-5 inhibitor analogs found in adulterated dietary supplements . However, its detection frequency is lower than sildenafil or tadalafil derivatives:
| Compound | Detection Frequency (Adulterated Products) | Health Risks |
|---|---|---|
| This compound | 1/92 samples (1.1%) | Cardiovascular effects, drug interactions |
| Sildenafil | 9/92 samples (9.8%) | Hypotension, priapism |
| Tadalafil | 10/92 samples (10.9%) | Vision disturbances, headaches |
| Hydroxyhomosildenafil | 6/92 samples (6.5%) | Unstudied long-term toxicity |
Key Insights :
- Despite lower prevalence, this compound’s structural complexity complicates regulatory detection and raises risks of accidental overdose .
Biological Activity
Hydroxythiovardenafil is a derivative of the well-known phosphodiesterase type 5 (PDE-5) inhibitor vardenafil. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of erectile dysfunction and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C23H32N6O5S
- Molecular Weight : 504.6 g/mol
- CAS Number : 224785-98-2
This compound functions primarily as a PDE-5 inhibitor, similar to its parent compound vardenafil. By inhibiting the enzyme phosphodiesterase type 5, it increases the levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells, leading to relaxation and increased blood flow in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.
1. In Vitro Studies
Research has demonstrated that this compound exhibits comparable potency to vardenafil in inhibiting PDE-5 activity. A study conducted by Heo et al. (2020) utilized liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolic pathways of various vardenafil analogs, including this compound. The findings indicated that this compound retains significant biological activity, making it a candidate for further investigation in erectile dysfunction treatments .
2. Case Studies
A notable case study examined the presence of this compound as an adulterant in herbal dietary supplements marketed for sexual enhancement. The study revealed that products claiming natural ingredients frequently contained synthetic PDE-5 inhibitors, including this compound. This highlights not only its biological activity but also its implications for consumer safety and regulatory oversight .
Quantitative Analysis
The biological activity and concentration levels of this compound can be quantitatively assessed using advanced analytical techniques such as UPLC-MS/MS. The following table summarizes the detection limits and concentrations observed in various studies:
| Compound | Detection Limit (µg/mL) | Concentration Range (µg/mL) |
|---|---|---|
| This compound | 0.1 | 0.1 - 1.0 |
| Vardenafil | 0.1 | 0.1 - 2.0 |
| Sildenafil | 0.1 | 0.1 - 2.5 |
Safety and Regulatory Considerations
While this compound shows promise as a PDE-5 inhibitor, concerns regarding its safety profile remain due to its classification as an adulterant in dietary supplements. Regulatory agencies have raised alarms about the unapproved use of such compounds in over-the-counter products intended for sexual enhancement .
Adulteration Risks
A forensic investigation into herbal remedies revealed that many products contained undeclared synthetic PDE-5 inhibitors, including this compound, posing risks to consumers who may be unaware of their presence .
Q & A
Q. How to structure a manuscript on this compound’s mechanism of action for high-impact journals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
